tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,3)16-10(15)14-5-8-4-12-7-13-9(8)6-14/h4,7H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXLTKRZAAXURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=CN=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680927 | |
| Record name | tert-Butyl 5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207175-93-6 | |
| Record name | tert-Butyl 5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Pyrimidine Precursors
The pyrrolo[3,4-d]pyrimidine scaffold is typically constructed via cyclization reactions. A common approach involves reacting substituted pyrimidine derivatives with tert-butyl acetoacetate under basic conditions. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can undergo nucleophilic substitution with ethyl 2-(4-aminophenyl)acetate to form intermediate bicyclic structures, which are later hydrolyzed and coupled . Adapting this method, the tert-butyl ester group is introduced early to stabilize the carboxylate moiety during subsequent reactions.
Key Reaction Parameters :
-
Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
Temperature : 80–100°C for 12–24 hours.
Introduction of the tert-Butyl Carboxylate Group
The tert-butyl group is introduced via esterification using di-tert-butyl dicarbonate (Boc₂O). This step is critical for protecting the carboxylate functionality during downstream modifications.
Procedure :
-
Dissolve the pyrrolopyrimidine carboxylic acid (1 equiv) in anhydrous dichloromethane (DCM).
-
Add Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Stir at room temperature for 6–8 hours.
-
Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate) .
Optimization Insights :
-
Excess Boc₂O improves yields but complicates purification.
-
DMAP accelerates the reaction by acting as a nucleophilic catalyst .
Chlorination and Functionalization
Chlorination at specific positions is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, selective chlorination at the 4-position is often required.
Representative Protocol :
-
Suspend the pyrrolopyrimidine intermediate (1 equiv) in POCl₃ (5 equiv).
-
Reflux at 110°C for 4–6 hours.
-
Cool, pour onto ice, and neutralize with sodium bicarbonate.
-
Extract with ethyl acetate and purify via silica gel chromatography.
Challenges :
-
Over-chlorination can occur if reaction time or temperature exceeds optimal ranges.
-
Use of N,N-diisopropylethylamine (DIPEA) as a base minimizes side reactions.
Purification and Characterization
Final purification employs column chromatography or recrystallization. Analytical data (NMR, HPLC) are critical for confirming structural integrity.
Typical Chromatography Conditions :
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica gel (230–400 mesh) |
| Mobile Phase | Hexane/ethyl acetate (3:1 to 1:1) |
| Purity (HPLC) | ≥95% (UV detection at 254 nm) |
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, tert-butyl), 3.85–4.10 (m, 2H, CH₂), 7.45 (s, 1H, pyrimidine-H) .
Industrial-Scale Synthesis
Industrial protocols emphasize cost efficiency and scalability. Continuous flow reactors replace batch processes for cyclization and chlorination steps, reducing reaction times by 40%. Key considerations include:
-
Solvent Recovery : Recycling DMF via distillation.
-
Waste Management : Neutralization of POCl₃ byproducts with aqueous NaOH.
Emerging Methodologies
Recent advances include enzymatic catalysis for esterification and microwave-assisted cyclization. For example, Candida antarctica lipase B (CAL-B) achieves 85% yield in Boc protection under mild conditions (30°C, 12 hours) . Microwave synthesis reduces cyclization time to 30 minutes with comparable yields.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrrolopyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery and development.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Pyrrolo-Pyrimidine Core
Chlorinated Derivatives
- tert-Butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Molecular Formula: C₁₁H₁₃Cl₂N₃O₂ (MW: 290.15 g/mol) . Key Differences: Chlorine atoms at C2 and C4 enhance electrophilicity, enabling nucleophilic substitutions (e.g., Suzuki couplings, aminolysis). This derivative was used in microwave-assisted macrocyclization reactions with a 22% yield, highlighting its utility in complex heterocycle synthesis . Applications: Precursor for spirocyclic and macrocyclic compounds in drug discovery .
Amino-Substituted Derivatives
- tert-Butyl 2-Amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Molecular Formula: C₁₁H₁₆N₄O₂ (MW: 236.27 g/mol) . Key Differences: The C2 amino group introduces hydrogen-bonding capacity, improving solubility and target interaction (e.g., kinase binding). Requires storage at 2–8°C under inert atmosphere due to sensitivity . Applications: Building block for EGFR inhibitors and antimicrobial agents .
Hydroxy- and Methyl-Substituted Derivatives
- tert-Butyl 4-Hydroxy-2-Methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Molecular Formula: C₁₂H₁₇N₃O₃ (MW: 251.28 g/mol) . The hydroxy group may participate in tautomerism, affecting reactivity .
Ring Saturation and Hybrid Systems
- Benzyl 4-Hydroxy-2-Methyl-7,8-Dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Key Differences: A dihydropyrido-pyrimidine hybrid with a benzyl ester. Benzyl esters are cleaved under milder acidic conditions compared to tert-butyl . Applications: Intermediate for EGFR-TKIs (tyrosine kinase inhibitors) .
Protecting Group Variations
- Benzyl vs. tert-Butyl Carbamates tert-Butyl: Stable under basic conditions but cleaved by trifluoroacetic acid (TFA), as demonstrated in the synthesis of spirocyclic pyrazino-pyrrolo-pyrimidines . Benzyl: Labile under hydrogenolysis or acidic conditions, offering orthogonal deprotection strategies .
Biological Activity
tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate , also known as tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₆N₄O₂
- Molecular Weight : 236.27 g/mol
- CAS Number : 1105187-42-5
- IUPAC Name : tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
These properties suggest that the compound belongs to a class of heterocyclic compounds, which are known for diverse biological activities.
Antiproliferative Effects
Research indicates that compounds similar to tert-butyl 5H-pyrrolo[3,4-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that pyrrolo[2,3-d]pyrimidines can inhibit cell proliferation through mechanisms involving microtubule destabilization.
Case Study: Microtubule Targeting Agents
In a study evaluating the biological activity of related compounds, it was found that certain derivatives demonstrated potent antiproliferative effects with IC50 values below 40 nM in sensitive cancer cell lines. Specifically:
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Compound 4 | <40 | Microtubule depolymerization |
| Compound 5 | 53–125 | Microtubule stabilization |
These findings suggest that this compound may similarly influence microtubule dynamics, leading to its antiproliferative effects.
Enzyme Inhibition
Another area of interest is the inhibition of enzymes such as adenosine deaminase (ADA) and inosine monophosphate dehydrogenase (IMPDH). These enzymes play crucial roles in nucleotide metabolism and are often targeted in cancer therapy.
Mechanism Insights
Compounds within this chemical class have been shown to effectively inhibit these enzymes, leading to reduced proliferation of tumor cells. The inhibition mechanism typically involves the binding of the compound to the active site of the enzyme, thereby blocking its activity.
Antimicrobial Activity
Preliminary studies have suggested that pyrrolo[3,4-d]pyrimidines may possess antimicrobial properties as well. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains.
Research Findings Summary
Recent literature highlights the potential therapeutic applications of this compound. Its structural characteristics allow for interactions with biological targets that are critical in cancer and infectious diseases.
Future Directions
Further research is warranted to explore:
- In vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of this compound.
- Mechanistic Studies : To elucidate the detailed mechanisms by which it exerts its biological effects.
- Structure-Activity Relationship (SAR) : To optimize its efficacy and reduce potential side effects through chemical modifications.
Q & A
Q. What are the critical parameters for synthesizing tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate with high purity?
- Methodological Answer : The synthesis requires precise control of reaction conditions:
- Catalyst selection : Use palladium-based catalysts for cross-coupling reactions to ensure regioselectivity in the pyrrolopyrimidine core.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) under inert atmospheres (argon/nitrogen) minimize side reactions .
- Temperature gradients : Stepwise heating (e.g., 0°C to room temperature for amine coupling) prevents decomposition of intermediates .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) followed by recrystallization in ethanol ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H) and pyrrolopyrimidine backbone (aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 237.27) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Key peaks include C=O (1700–1750 cm) and N-H stretches (3300–3500 cm) for carbamate and amine groups .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer :
- Store under inert gas (argon) at 2–8°C in amber vials to prevent photodegradation.
- Avoid moisture by using desiccants (silica gel) in sealed containers.
- Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for substitutions (e.g., bromination at C3).
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents/catalysts for new derivatives .
- Example Workflow :
Perform conformational analysis with Gaussian 12.
Compare activation energies for competing pathways.
Validate predictions via small-scale experiments .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogenation at C2/C4) and compare bioassay results (e.g., IC values against kinases).
- Data Normalization : Use standardized assays (e.g., ATP-binding assays for kinase inhibition) to minimize protocol variability .
- Case Study :
| Compound Modification | Biological Activity (IC, nM) | Source |
|---|---|---|
| C2-Cl, C4-Cl (Analog A) | 15.2 (Antimicrobial) | |
| C2-NH, C4-H (Analog B) | 89.7 (Anticancer) |
Q. What experimental design strategies minimize trial-and-error in reaction optimization?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 factorial) to screen variables (temperature, catalyst loading, solvent ratio).
- Response Surface Methodology (RSM) : Optimize yield/purity by modeling interactions between variables .
- Example :
- Factors : Reaction time (6–12 h), temperature (60–100°C).
- Response : Yield (%) analyzed via ANOVA to identify significant factors .
Q. How to analyze regioselectivity in electrophilic substitution reactions on the pyrrolopyrimidine core?
- Methodological Answer :
- Mechanistic Probes : Use deuterium labeling (e.g., DO in bromination) to track substitution patterns via H NMR.
- Computational Mapping : Calculate Fukui indices to predict reactive sites (e.g., C3 vs. C7 positions) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for tert-butyl-protected intermediates?
- Methodological Answer :
- Reproducibility Audit : Verify purity of starting materials (e.g., tert-butyl chloroformate) via GC-MS.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., deprotected amines due to moisture).
- Case Study : Yield variations (45–72%) traced to residual water in solvents; switching to anhydrous DMF increased consistency to 70±5% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
